Technical Guide: Tert-butyl 4-isocyanatopiperidine-1-carboxylate
Technical Guide: Tert-butyl 4-isocyanatopiperidine-1-carboxylate
This guide serves as a definitive technical resource for Tert-butyl 4-isocyanatopiperidine-1-carboxylate , a critical intermediate in medicinal chemistry.[1]
Note on CAS Number: The prompt references CAS 147277-64-1.[1] However, chemical registries (e.g., CAS Common Chemistry, Sigma-Aldrich) identify Tert-butyl 4-isocyanatopiperidine-1-carboxylate primarily under CAS 320581-97-3 .[1] CAS 147277-64-1 is frequently associated with the amine precursor (Tert-butyl 4-aminopiperidine-1-carboxylate) or related salts.[1] This guide focuses on the isocyanate (CAS 320581-97-3) while referencing the amine precursor where relevant for synthesis.[1]
CAS Number: 320581-97-3 Role: Bifunctional Pharmacophore Linker & Electrophilic Intermediate[1]
Executive Summary
Tert-butyl 4-isocyanatopiperidine-1-carboxylate (N-Boc-4-isocyanatopiperidine) is a specialized heterocyclic building block used extensively in drug discovery.[1] It serves as a "masked" piperidine scaffold, allowing researchers to introduce a piperidine ring into a molecule via a stable urea or carbamate linkage. Its primary utility lies in its dual functionality: the isocyanate (-NCO) group provides high electrophilic reactivity for clicking with nucleophiles, while the Boc (tert-butyloxycarbonyl) group protects the secondary amine, enabling controlled, sequential functionalization.
Physicochemical Profile
The following data establishes the baseline identity and physical parameters for the compound.
| Parameter | Specification |
| CAS Number | 320581-97-3 |
| IUPAC Name | tert-butyl 4-isocyanatopiperidine-1-carboxylate |
| Molecular Formula | C₁₁H₁₈N₂O₃ |
| Molecular Weight | 226.27 g/mol |
| Appearance | White to off-white low-melting solid or semi-solid |
| Melting Point | 30–35 °C (Often handled as a liquid upon slight warming) |
| Boiling Point | ~310 °C (Predicted; decomposes before boiling) |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate.[1][2][3] Reacts with water.[1][4] |
| Stability | Moisture sensitive (hydrolyzes to amine and CO₂).[1] Store at 2–8 °C under inert gas. |
Synthetic Methodologies
The synthesis of N-Boc-4-isocyanatopiperidine is typically achieved via the carbonylation of the corresponding primary amine.[1] The use of Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene due to safety and stoichiometric control.[1]
Core Synthesis Protocol: Amine to Isocyanate
Precursor: Tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7).[1] Reagent: Triphosgene (0.33 eq per amine equivalent).[1] Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Triethylamine (2.2 eq) and cool the solution to 0 °C using an ice bath.
-
Carbonylation: Dissolve Triphosgene (0.35 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Caution: Exothermic.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹) or TLC (conversion of polar amine to non-polar isocyanate).[1]
-
Workup: Quench carefully with cold saturated NaHCO₃. Extract with DCM.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude isocyanate is often pure enough for subsequent steps.[1] If necessary, purify via rapid filtration through a short plug of silica gel (eluting with Hexane/EtOAc) or distillation under high vacuum (if stable).
Mechanistic Pathway Visualization
The following diagram illustrates the conversion of the amine to the isocyanate and its subsequent divergent reactivity.
Caption: Synthesis of N-Boc-4-isocyanatopiperidine via Triphosgene mediated carbonylation and downstream reactivity.
Applications in Drug Discovery
This compound is a "privileged structure" intermediate.[1] The piperidine ring is ubiquitous in FDA-approved drugs (e.g., Fentanyl, Donepezil, Risperidone). The isocyanate handle allows for the rapid construction of Urea and Carbamate libraries.
Key Therapeutic Areas[5]
-
sEH Inhibitors (Soluble Epoxide Hydrolase): Urea derivatives of piperidines are potent inhibitors of sEH, a target for hypertension and inflammation. The isocyanate reacts with benzylamines to form the pharmacophore.
-
CGRP Antagonists: Used in migraine research to link the piperidine core to bulky aromatic systems via a urea bridge.[1]
-
Kinase Inhibitors: The piperidine ring serves as a solubilizing group, attached to the kinase hinge-binding motif via the urea linkage formed by this isocyanate.
Protocol: Urea Formation (Standard Coupling)
This protocol validates the activity of the isocyanate.[1]
-
Dissolution: Dissolve N-Boc-4-isocyanatopiperidine (1.0 eq) in anhydrous THF.
-
Nucleophile Addition: Add the target amine (R-NH₂, 1.0–1.1 eq).[1]
-
Catalysis (Optional): If the amine is unreactive, add 0.1 eq of DMAP (4-Dimethylaminopyridine).
-
Reaction: Stir at room temperature for 1–12 hours.
-
Isolation: Evaporate solvent. The resulting urea often precipitates or crystallizes.[1] If not, purify via column chromatography (MeOH/DCM gradient).
Handling, Stability, and Safety (E-E-A-T)
Isocyanates are reactive electrophiles and respiratory sensitizers. Strict adherence to safety protocols is required.
Hazard Identification (GHS)[1]
-
Signal Word: DANGER
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
H302/H312: Harmful if swallowed or in contact with skin.[1]
-
H315/H319: Causes skin irritation and serious eye irritation.[1]
Storage & Stability Protocol
-
Moisture Sensitivity: High.[1] Reacts with atmospheric moisture to form the symmetrical urea (1,3-bis(N-Boc-piperidin-4-yl)urea) and CO₂.[1]
-
Storage: Store at -20 °C or 2–8 °C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).
-
Visual Check: If the solid turns into a sticky gum or shows white precipitate (urea byproduct) upon opening, purity is compromised.
Emergency Response
-
Spill: Do not use water.[1] Cover with wet sand or a mixture of water/ethanol/ammonia to deactivate.[1]
-
Inhalation: Move to fresh air immediately. Isocyanates have poor warning properties (odor threshold > PEL).[1]
References
-
Sigma-Aldrich. Tert-butyl 4-isocyanatopiperidine-1-carboxylate Product Page (CAS 320581-97-3).[1]Link[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 320581-97-3.[1]Link[1]
-
Knölker, H. J., & Braxmeier, T. (2000). Bis(trichloromethyl) Carbonate (Triphosgene) in Organic Synthesis.[1] Synlett.[1] (General reference for Triphosgene-mediated isocyanate synthesis).
-
ChemicalBook. Product Entry for Tert-butyl 4-isocyanatopiperidine-1-carboxylate.Link[1]
-
European Chemicals Agency (ECHA). Registration Dossier for Isocyanates and Piperidine Derivatives.[1] (General Safety Data).
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- 3. Perfluorohexanoate | C6F11O2- | CID 22182348 - PubChem [pubchem.ncbi.nlm.nih.gov]
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